1,1,2-Trimethyl-1H-benzo[E]indole
Overview
Description
1,1,2-Trimethyl-1H-benzo[E]indole is a chemical compound with the molecular formula C15H15N and a molecular weight of 209.29 g/mol . It is a crystalline powder that appears yellow to brown in color . This compound is known for its applications in the synthesis of dyes, particularly benzoindole cyanine dyes, and as a key intermediate in the production of various photochromic dyes .
Mechanism of Action
Target of Action
1,1,2-Trimethyl-1H-benzo[E]indole is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is primarily used in the preparation of fluorescent probes for imaging of tumors, hypoxia-sensitive fluorescent probes for real-time imaging of acute ischemia, and near IR fluorescent probe for imaging integrin receptor expression .
Mode of Action
The compound interacts with its targets, which are primarily tumor cells and integrin receptors, to produce a fluorescent signal that can be detected and imaged . This allows for real-time imaging of acute ischemia and tumor cells, providing valuable information for medical research and treatment strategies .
Biochemical Pathways
It is known that the compound is used in the preparation of fluorescent probes, which are often used in various biochemical assays and imaging techniques .
Pharmacokinetics
It is known that the compound is slightly soluble in water , which could potentially affect its bioavailability and distribution in the body.
Result of Action
The primary result of the action of this compound is the generation of a fluorescent signal that can be detected and imaged . This allows for real-time imaging of acute ischemia and tumor cells, providing valuable information for medical research and treatment strategies .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in water could affect its distribution in the body and its ability to reach its target cells . Additionally, the compound should be stored in a cool place to maintain its stability .
Biochemical Analysis
Biochemical Properties
1,1,2-Trimethyl-1H-benzo[E]indole can be used as an indole pH fluorescent probe and can be used for intracellular pH detection and cell marking . It can also be used as a novel nanocarrier-based near-infrared optical probes for in-vivo tumor imaging . The specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available resources.
Cellular Effects
It is known to be used for intracellular pH detection and cell marking , which suggests that it may have some influence on cell function.
Molecular Mechanism
It is known to be used as a fluorescent probe for imaging of tumors, suggesting that it may interact with certain biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2-Trimethyl-1H-benzo[E]indole can be synthesized through several methods. One common synthetic route involves the reaction of indole derivatives with methylating agents under specific conditions. For example, the reaction of 2,3,3-trimethylindolenine with benzaldehyde in the presence of an acid catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization to obtain the desired purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
1,1,2-Trimethyl-1H-benzo[E]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the aromatic ring .
Scientific Research Applications
1,1,2-Trimethyl-1H-benzo[E]indole has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2,3,3-Trimethyl-3H-benzo[E]indole: Similar in structure but differs in the position of methyl groups.
2,3,3-Trimethyl-4,5-benzo-3H-indole: Another structural isomer with different methyl group positions.
Uniqueness
1,1,2-Trimethyl-1H-benzo[E]indole is unique due to its specific methylation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of specific dyes and fluorescent probes .
Properties
IUPAC Name |
1,1,2-trimethylbenzo[e]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-10-15(2,3)14-12-7-5-4-6-11(12)8-9-13(14)16-10/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZSZXCWMATYFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044668 | |
Record name | 1,1,2-Trimethyl-1H-benzo[e]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41532-84-7 | |
Record name | 1,1,2-Trimethyl-1H-benz[e]indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41532-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,3-Trimethylbenzoindolenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041532847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benz[e]indole, 1,1,2-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1,2-Trimethyl-1H-benzo[e]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,2-trimethyl-1H-benz[e]indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.373 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,3-TRIMETHYLBENZOINDOLENINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F56431T911 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential biological applications of 1,1,2-Trimethyl-1H-benzo[E]indole derivatives?
A1: Research suggests that coupling this compound with monosaccharide amines like 2-deoxy-2-amino-d-glucose and 6-deoxy-6-amino-d-glucose yields novel compounds with promising antibacterial and antifungal properties [, ]. These derivatives, particularly the di-substituted ones, demonstrate good solubility in water due to the presence of the sugar moiety, potentially making them suitable for medical applications [, ].
Q2: How does the structure of this compound lend itself to modification for creating new compounds?
A2: this compound serves as an excellent starting material for synthesizing new compounds due to its affordability and ease of modification [, ]. It can be readily functionalized to create reactive centers. For example, reacting it with phosphoryl chloride (POCl3) yields 2-(1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)malonaldehyde, which possesses two aldehyde groups that can be further reacted with other molecules, such as amino sugars [, ].
Q3: What spectroscopic techniques are used to characterize this compound and its derivatives?
A3: Researchers primarily utilize Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H NMR and 13C NMR, to confirm the purity and characterize the structure of this compound derivatives [, ]. This technique provides detailed information about the hydrogen and carbon environments within the molecule, enabling researchers to verify the success of synthesis and identify the specific structural features of the synthesized compounds.
Q4: Beyond its potential as an antimicrobial agent, what other applications have been explored for this compound derivatives?
A4: Researchers have explored the use of this compound as a building block for fluorescent molecules [, ]. Microwave-assisted annulation reactions with acrylic acid and its derivatives have led to the creation of benzo[e]pyrido[1.2-α]indole derivatives. These derivatives possess enaminone or enamide functionalities, opening possibilities for diverse chemical transformations and potential applications in fluorescent probes or materials [, ].
Q5: What challenges are associated with synthesizing di-substituted derivatives of this compound?
A5: Synthesizing di-substituted derivatives presents a challenge due to steric hindrance at one of the reaction centers [, ]. This hindrance arises from the bulky nature of the substituents, making it difficult for another molecule to approach and react at the second reaction site. To overcome this, harsher reaction conditions and longer reaction times are often necessary to achieve the desired di-substitution [, ].
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